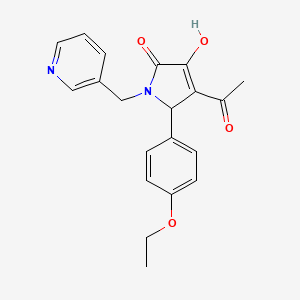![molecular formula C15H20ClN3OS B15032149 2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide](/img/structure/B15032149.png)
2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl linkage, and a piperidinylidene moiety
準備方法
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide typically involves multiple steps. One common synthetic route starts with the chlorination of phenol to produce 4-chlorophenol . This intermediate is then reacted with a suitable sulfanyl reagent to introduce the sulfanyl group. The resulting compound undergoes further reactions to incorporate the piperidinylidene and propanehydrazide moieties. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, including its ability to interact with specific biological targets or pathways.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide include:
- 2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylidene)propanehydrazide
- 2-[(4-chlorophenyl)sulfanyl]ethanamine hydrochloride
- 2-[(4-chlorophenyl)sulfanyl]-N’-(3-pentanylidene)propanehydrazide These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide lies in its specific combination of functional groups, which may confer distinct properties and applications.
特性
分子式 |
C15H20ClN3OS |
|---|---|
分子量 |
325.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-11(21-14-5-3-12(16)4-6-14)15(20)18-17-13-7-9-19(2)10-8-13/h3-6,11H,7-10H2,1-2H3,(H,18,20) |
InChIキー |
PVXULIXHNLBYFD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NN=C1CCN(CC1)C)SC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15032068.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15032073.png)
![5-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B15032075.png)
![ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15032077.png)
![1-(Azepan-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15032081.png)

![(2Z)-N-(3-ethoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B15032090.png)
![(7Z)-3-(4-ethylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15032102.png)
![4-{[(1-Octanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B15032108.png)
![7-butan-2-yl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032112.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B15032122.png)
![2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B15032126.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032134.png)
![[(5Z)-5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15032147.png)
